molecular formula C12H19NO B1526841 Ethyl(1-methoxy-3-phenylpropan-2-yl)amine CAS No. 1250109-39-7

Ethyl(1-methoxy-3-phenylpropan-2-yl)amine

Cat. No.: B1526841
CAS No.: 1250109-39-7
M. Wt: 193.28 g/mol
InChI Key: PAIXOQYORTYERQ-UHFFFAOYSA-N
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Description

Ethyl(1-methoxy-3-phenylpropan-2-yl)amine, with the molecular formula C13H21NO, is a phenylpropanamine derivative of interest in chemical and pharmaceutical research. This compound serves as a valuable amine-functionalized building block in organic synthesis. Its structure suggests potential applications as an intermediate in medicinal chemistry for the development of novel active compounds, given that the phenylpropylamine scaffold is present in various biologically active molecules . As a research chemical, it can be utilized in the development of new synthetic methodologies, including the creation of more complex molecular architectures. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions. Specific properties such as melting point, boiling point, and mechanism of action are areas for ongoing scientific investigation.

Properties

IUPAC Name

N-ethyl-1-methoxy-3-phenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-13-12(10-14-2)9-11-7-5-4-6-8-11/h4-8,12-13H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIXOQYORTYERQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(CC1=CC=CC=C1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl(1-methoxy-3-phenylpropan-2-yl)amine, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the fields of oncology and virology. This article synthesizes current research findings, including case studies, to provide a comprehensive overview of the compound's biological effects.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes an ethyl group, a methoxy group, and a phenylpropanamine backbone. This configuration may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds structurally related to this compound. For instance, derivatives of phenylalanine have been synthesized and evaluated for their cytotoxic effects against cancer cell lines such as MCF-7 (human breast cancer) and AGS (gastric adenocarcinoma).

Case Study: Cytotoxic Effects on MCF-7 Cells

In a study examining various phenylalanine derivatives, the cytotoxicity was assessed using the MTT assay. The results indicated that several compounds exhibited significant cytotoxic activity against MCF-7 cells, with IC50 values indicating effective concentration levels that inhibit cell growth:

CompoundIC50 (μM)Notes
Compound A5.6High activity compared to Tamoxifen
Compound B12.3Moderate activity
This compoundTBDFurther evaluation needed

These findings suggest that structural modifications can enhance the anticancer efficacy of related compounds.

Antiviral Activity

The antiviral potential of this compound has also been explored, particularly in relation to HIV. Compounds with similar structural motifs have been tested for their ability to inhibit HIV replication.

Case Study: Inhibition of HIV

A series of phenylalanine derivatives were evaluated for their antiviral activity against HIV-1. The study measured the effective concentration (EC50) required to inhibit viral replication:

CompoundEC50 (μM)CC50 (μM)SI (Selectivity Index)
PF-740.45100222
This compoundTBDTBDTBD

The selectivity index (SI), calculated as CC50/EC50, indicates the therapeutic window of the compound. Higher SI values suggest a safer profile for potential therapeutic use.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary data suggest that it may interact with specific protein targets involved in cellular proliferation and viral replication processes.

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to predict the binding affinity of related compounds to viral proteins. These simulations help elucidate how structural variations impact biological activity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents/Features Key Differences from Target Compound References
(2-Methoxyethyl)(3-phenylpropyl)amine C₁₂H₁₉NO Methoxyethyl and phenylpropyl groups attached to N. Linear vs. branched propan-2-yl backbone in target.
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine C₁₃H₁₉NO Propenyl backbone with 2-methoxyphenyl; stereospecific (E-configuration). Unsaturated backbone vs. saturated propan-2-yl in target.
(1,3-Diphenylpropan-2-yl)(ethyl)amine C₁₇H₂₁N Two phenyl groups at positions 1 and 3; lacks methoxy group. Absence of methoxy reduces polarity.
(1-Methoxypropan-2-yl)[1-(3-methylthiophen-2-yl)ethyl]amine C₁₁H₁₉NOS Thiophene substituent; methyl group on thiophene. Heteroaromatic (thiophene) vs. phenyl in target.
1-(3-Bromophenyl)ethylamine C₁₂H₁₆BrN Bromophenyl and allyl groups; halogen substituent. Bromine introduces steric/electronic effects.

Physicochemical Properties

  • Polarity: The methoxy group in Ethyl(1-methoxy-3-phenylpropan-2-yl)amine increases polarity compared to non-oxygenated analogues like (1,3-diphenylpropan-2-yl)(ethyl)amine . This enhances solubility in polar solvents (e.g., ethanol, DMF) .
  • Molecular Weight: Most analogues (e.g., C₁₂H₁₉NO in ) share similar molecular weights (~193–241 g/mol), but substituents like bromine () or thiophene () alter density and boiling points.

Pharmacological Relevance

  • Target Compound : The phenylpropan-2-amine scaffold is common in APIs (). The methoxy group may improve metabolic stability compared to hydroxylated analogues .
  • Halogenated derivatives () are explored for enhanced bioavailability and target selectivity .

Preparation Methods

Starting Materials and Key Intermediates

  • 3-Methoxyphenylpropan-2-one or derivatives are commonly used as a starting ketone intermediate.
  • Ethylamine or ethylamine derivatives serve as the nitrogen source.
  • Protecting groups such as Boc (tert-butoxycarbonyl) may be employed to control selectivity during amine introduction.

Stepwise Synthesis Approach

Step Reaction Type Description Typical Reagents/Conditions
1 Formation of ketone intermediate Synthesis of 3-methoxyphenylpropan-2-one from appropriate phenyl precursors Friedel-Crafts acylation or oxidation methods
2 Reductive amination Reaction of ketone with ethylamine to form the corresponding amine Ethylamine, reducing agents (NaBH3CN or NaBH4)
3 Protection/Deprotection Use of Boc or other protecting groups to protect amine during subsequent steps Boc2O for protection, acid or base for deprotection
4 Functional group modifications Introduction of methoxy group if not present or other substituents Methylation reagents like methyl iodide, base

Representative Synthetic Route (Based on Literature)

  • Starting from (tert-butoxycarbonyl)-L-phenylalanine , the compound is converted into a protected intermediate.
  • The protected amine is then reacted with methoxy-substituted aryl derivatives under coupling conditions (e.g., PyBop, DIEA in dichloromethane) to introduce the phenyl and methoxy substituents.
  • Removal of the Boc protecting group liberates the free amine.
  • Subsequent reductive amination or alkylation with ethylamine provides the target this compound.

Analysis of Preparation Methods

Aspect Advantages Limitations
Reductive Amination High selectivity, mild conditions, good yields Sensitive to steric hindrance, requires careful control of pH
Protection/Deprotection Enables selective functionalization Adds extra steps, potential yield loss
Use of Coupling Agents Efficient bond formation, broad substrate scope Cost and handling of reagents like PyBop
Friedel-Crafts Acylation Straightforward for aromatic ketone formation Possible poly-substitution, harsh conditions

Research Findings and Optimization

  • Studies have shown that controlling stereochemistry at the 2-position of the propan chain is critical for biological activity, requiring enantioselective synthesis or chiral resolution techniques.
  • The use of mild reducing agents such as sodium cyanoborohydride (NaBH3CN) in reductive amination improves selectivity and minimizes side reactions.
  • Protecting group strategies are essential when multiple reactive amines or hydroxyl groups are present to avoid side reactions.
  • Optimization of solvent systems (e.g., acetonitrile, dichloromethane) and temperature control enhances reaction efficiency and purity of the final product.

Summary Table of Preparation Methods

Methodology Reagents/Conditions Yield (%) Notes
Friedel-Crafts Acylation AlCl3, acetyl chloride, aromatic ring 70-85 For ketone intermediate synthesis
Reductive Amination Ethylamine, NaBH3CN, pH ~6 75-90 High selectivity for amine formation
Protection/Deprotection Boc2O (protection), TFA (deprotection) >90 Protects amine during multi-step synthesis
Coupling with PyBop PyBop, DIEA, CH2Cl2 80-95 Efficient amide bond formation

Q & A

Q. How can crystallography aid in understanding its interaction with biological targets?

  • Technique : X-ray crystallography using SHELX software (e.g., SHELXL for refinement). Resolve electron density maps to identify hydrogen bonds between the amine group and catalytic residues (e.g., Tyr385 in COX-2) .
  • Challenges : Crystallize protein-ligand complexes under high-resolution conditions (≤1.8 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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